N-(5'-adenylyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

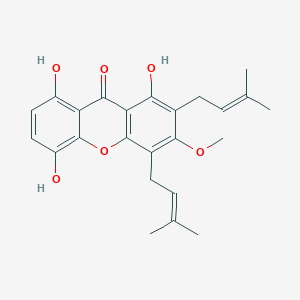

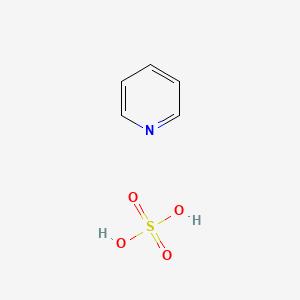

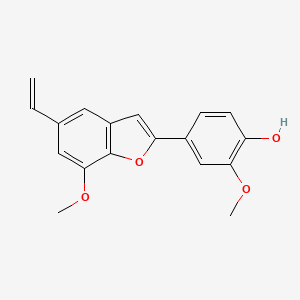

N-(5'-adenylyl)morpholine is an organic phosphoramidate obtained by formal condensation of the phosphate group of AMP with the amino group of L-morpholine. It has a role as a Mycoplasma genitalium metabolite. It is a member of morpholines and an organic phosphoramidate. It derives from an adenosine 5'-monophosphate.

Aplicaciones Científicas De Investigación

1. Catalytic Activity in Antisense Therapy

N-(5'-Adenylyl)morpholine and its derivatives play a significant role in enhancing the catalytic activity of RNase H-inactive antisense oligonucleotides. This is achieved by conjugating oligoadenylate (2-5A) to morpholino oligomers, resulting in chimeras with significant biological activity. These novel 2-5A-antisense chimeras offer potential tools for RNA ablation in therapeutic applications (Zhou et al., 2005).

2. Oligonucleotide Synthesis

The compound finds application in the synthesis of oligonucleotides, particularly in polymer support oligonucleotide synthesis. Its stability in solution makes it suitable for automated DNA-synthesis processes. This contributes to the simplification of deprotection and isolation of final DNA fragments (Sinha et al., 1984).

3. Role in Medicinal Chemistry and Drug Development

Morpholine derivatives, including N-(5'-Adenylyl)morpholine, are noted for their wide range of biological activities. These derivatives are integral components of pharmacophores for enzyme active-site inhibitors and possess selective affinity for a variety of receptors. Their potential in increasing potency and conferring drug-like properties and improved pharmacokinetics is significant in medicinal chemistry and pharmacological studies (Kourounakis et al., 2020).

4. Synthesis of Bioactive Molecules

N-(5'-Adenylyl)morpholine plays a crucial role in the synthesis of morpholino derivatives of nucleosides, which are used extensively in medicine and biology. These derivatives are promising agents for anticancer, antiviral, antibacterial, and antiparasitic therapies. The use of morpholino oligonucleotides in antisense therapy highlights their significance in biomedical applications (Vohtancev et al., 2018).

5. Enhancing Biological Activities of Oligoriboadenylates

Chemical modification of oligoriboadenylates using N-(5'-Adenylyl)morpholine derivatives results in enhanced biological activities. These modified oligoriboadenylates are more potent antagonists and show resistance to degradation, demonstrating the potential for substantial chemical modification without adversely affecting biological activity (Imai et al., 1982).

6. Synthesis of Antimycobacterial Agents

N-(5'-Adenylyl)morpholine derivatives exhibit significant antimycobacterial activity, highlighting their potential as therapeutic agents against Mycobacterium tuberculosis. These compounds, through their structural composition, demonstrate promising activity against clinical isolates of M. tuberculosis (Raparti et al., 2009).

Propiedades

Nombre del producto |

N-(5'-adenylyl)morpholine |

|---|---|

Fórmula molecular |

C14H21N6O7P |

Peso molecular |

416.33 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |

InChI |

InChI=1S/C14H21N6O7P/c15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |

Clave InChI |

XXDDQPLHHUHJOU-IDTAVKCVSA-N |

SMILES isomérico |

C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES |

C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canónico |

C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)